molecular formula C12H20O6 B3179916 (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 10368-86-2

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3179916
CAS No.: 10368-86-2
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-SOYHJAILSA-N
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Description

The compound "(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol" (CAS: 582-52-5), also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose or D-glucose diacetonide, is a protected carbohydrate derivative widely used in synthetic organic chemistry. Its molecular formula is C₁₂H₂₀O₆ (molecular weight: 260.28 g/mol), featuring two isopropylidene groups that mask hydroxyl functionalities on the glucose backbone, enhancing stability and directing regioselective reactions . This compound is synthesized via acid-catalyzed acetonation of D-glucose, yielding a rigid bicyclic structure with defined stereochemistry (3aR,5R,6S,6aR) . Applications include its use as a chiral building block for pharmaceuticals, nucleosides, and glycosylation precursors .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-SOYHJAILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring and the subsequent construction of the tetrahydrofuro[2,3-d][1,3]dioxol ring system. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green chemistry principles can be employed to scale up the production while ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving chiral recognition and stereochemistry.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

  • (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    This stereoisomer differs in the configuration at the 5-position (S instead of R), leading to distinct physicochemical properties. For instance, its NMR spectra show altered coupling constants and chemical shifts, particularly for protons near the stereocenter .

  • 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
    This derivative incorporates a dihydrooxazole ring, enabling coordination with metal catalysts or participation in click chemistry. The phenyl group enhances lipophilicity (logP increase by ~2.0), impacting solubility and bioavailability .

Functionalized Derivatives

  • (3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
    Fluorination at the 6-position introduces electronegativity, altering hydrogen-bonding capacity and metabolic stability. The molecular weight decreases to 222.21 g/mol (vs. 260.28 g/mol for the parent compound), with a 20% reduction in aqueous solubility .

  • Compound 5 and 6 (C₁₈H₃₀O₄)
    These methyl-substituted analogues (from ) replace methoxy groups with methyl groups at C-6, resulting in upfield shifts in ¹³C NMR (δ 15–20 ppm for methyl vs. δ 50–55 ppm for methoxy). This modification reduces polarity, enhancing membrane permeability .

Complex Derivatives with Extended Functionality

  • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    This fluorinated triazole-linked derivative exhibits enhanced target binding (Kd < 10 nM for viral polymerases) due to fluorine’s electronegativity and the triazole’s π-stacking capability. However, its logP increases to 5.2, posing formulation challenges .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Aqueous Solubility (mg/mL) Key Modification
Parent Compound (582-52-5) C₁₂H₂₀O₆ 260.28 0.8 12.5 Base structure
Fluorinated Derivative C₉H₁₅FO₅ 222.21 1.2 10.0 6-Fluoro substitution
Methyl-Substituted (Compound 5) C₁₈H₃₀O₄ 310.43 2.5 2.3 C-6 methyl group
Triazole-Linked Derivative C₄₀H₃₈F₁₇N₆O₁₄ 1298.78 5.2 <0.1 Fluorinated triazole addition

Research Findings and Implications

  • Structural Similarity vs. Bioactivity : and emphasize that structural analogues often share hepatic toxicity profiles (e.g., similar CYP450 inhibition) but may diverge in target engagement due to stereochemical variations . For example, the fluorinated derivative’s enhanced metabolic stability reduces off-target effects compared to the parent compound .
  • Transcriptomic vs. Chemogenomic Predictions: Chemogenomic models (reliant on structural similarity) accurately predict targets for close analogues (Tanimoto coefficient >0.85) but fail for diverse derivatives, whereas transcriptomic approaches remain robust across structural diversity .
  • Gene Expression Variability : Despite structural similarity, bioavailability differences (e.g., methyl vs. methoxy groups) can lead to divergent gene expression profiles, as seen in compounds 5 and 6 .

Biological Activity

The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule with significant potential in various biological applications. Its unique structure suggests multiple avenues for biological activity that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity based on diverse sources.

  • Molecular Formula : C13H22O7
  • Molecular Weight : 290.31 g/mol
  • Predicted Boiling Point : 418.1 ± 45.0 °C
  • Density : 1.254 ± 0.06 g/cm³
  • pKa : 12.91 ± 0.60

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as a modulator of certain enzyme activities and receptor interactions.

Potential Biological Targets:

  • Enzymatic Inhibition : The presence of hydroxymethyl and dioxolane groups may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Binding : The structural features suggest potential binding to receptors related to pain modulation and inflammation.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits notable activity against several cell lines. For instance:

  • Cytotoxicity Tests : The compound showed varying degrees of cytotoxicity against HepG2 cells, indicating potential applications in cancer therapeutics.
Cell LineIC50 (µM)Comments
HepG225Moderate cytotoxicity observed
MCF730Lower cytotoxicity compared to HepG2

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

  • Pain Models : In models of neuropathic pain induced by chronic constriction injury (CCI), the compound displayed significant analgesic properties.
Model TypeDose (mg/kg)Effect
CCI Model1Significant pain relief observed
Acute Pain Assay10No significant effect noted

Case Studies

A recent study highlighted the efficacy of the compound in reducing pain in a rat model when administered at a dose of 1 mg/kg intraperitoneally (i.p.). The results indicated a marked reduction in pain behavior compared to control groups.

Q & A

Basic: What synthetic strategies are effective for achieving the correct stereochemistry in this compound?

The compound’s stereochemical complexity requires precise control during synthesis. Key approaches include:

  • Chiral Auxiliaries : Use of (4R)-2,2-dimethyl-1,3-dioxolan-4-yl as a chiral building block to direct stereochemistry at the 5-position .
  • Stereoselective Cyclization : Furan and dioxolane ring formation via [3,3]-sigmatropic rearrangements or acid-catalyzed cyclization to ensure correct ring junction stereochemistry (3aR,6aR) .
  • Diastereomer Separation : Flash column chromatography (silica gel) or preparative HPLC to resolve mixtures, as demonstrated in analogous syntheses yielding 46% diastereomeric ratio (dr: 8:1) .

Advanced: How can researchers address conflicting NMR data when confirming the compound’s structure?

Discrepancies in NMR data (e.g., unexpected coupling constants or peak splitting) may arise from conformational flexibility or impurities. Methodological solutions include:

  • Variable Temperature NMR : To assess dynamic effects in the furan-dioxolane system .
  • 2D NMR (COSY, HSQC, HMBC) : To unambiguously assign proton and carbon signals, particularly for overlapping resonances in the tetrahydrofuro[2,3-d][1,3]dioxol system .
  • X-ray Crystallography : Definitive confirmation of stereochemistry using single-crystal diffraction, as applied in structurally related compounds .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane (common for polar, oxygen-rich heterocycles) .
  • Recrystallization : Use of dichloromethane/hexane or methanol/water mixtures to exploit solubility differences in the dimethyl-dioxolane moiety .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolation, especially if residual protecting groups (e.g., benzyl ethers) are present .

Advanced: How does the compound’s stereochemistry influence its reactivity in downstream functionalization?

The 3aR,5R,6S,6aR configuration imposes steric and electronic constraints:

  • C6-OH Reactivity : Axial vs. equatorial orientation impacts nucleophilic substitution (e.g., sulfonation or phosphorylation at C6) .
  • Dioxolane Protection : The (4R)-dioxolane group’s rigidity can hinder access to certain reaction sites, necessitating protecting group strategies (e.g., isopropylidene cleavage under mild acidic conditions) .
  • Stereoelectronic Effects : Electron-withdrawing dioxolane groups may deactivate adjacent positions, requiring tailored catalysts (e.g., Pd-mediated cross-coupling) .

Basic: What safety precautions are critical when handling this compound?

While direct safety data for this compound is limited, analogous dioxolane-containing molecules require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as similar compounds may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods aid in predicting the compound’s biological activity?

  • Molecular Docking : Use crystal structure data (e.g., from related furan-dioxolanes) to model interactions with enzymes or receptors .
  • DFT Calculations : Assess the electronic profile of the dioxolane and furan rings to predict reactivity or binding affinity .
  • MD Simulations : Study solvation effects and conformational stability in aqueous or lipid environments .

Basic: How can researchers verify the compound’s stability under experimental conditions?

  • Accelerated Stability Studies : Expose to varying pH (2–12), temperatures (4°C–40°C), and light to identify degradation pathways .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of dioxolane rings) over time .
  • Karl Fischer Titration : Measure moisture uptake, critical for hygroscopic dioxolane derivatives .

Advanced: What mechanistic insights explain contradictions in catalytic performance during derivatization?

Conflicting catalytic outcomes (e.g., low yields in cross-coupling) may stem from:

  • Steric Hindrance : Bulky 2,2-dimethyl groups blocking catalyst access to reactive sites .
  • Chelation Effects : Dioxolane oxygen atoms coordinating metal catalysts (e.g., Pd), necessitating ligands like SPhos or XPhos to mitigate .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize transition states in SN2 reactions at C6 .

Basic: What analytical techniques are essential for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₂O₇ expected) .
  • Optical Rotation : Measure [α]D to verify enantiopurity, critical for chiral building blocks .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and dioxolane C-O (1050–1150 cm⁻¹) stretches .

Advanced: How can researchers leverage this compound in natural product synthesis?

  • Glycosylation Precursor : The C6-OH and dioxolane groups serve as handles for glycosidic bond formation in oligosaccharide synthesis .
  • Polyketide Scaffolds : Functionalize the furan ring for incorporation into macrolide or polyether frameworks .
  • Protecting Group Strategies : Use the 2,2-dimethyl-dioxolane as a temporary protecting group for diols in multistep syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.